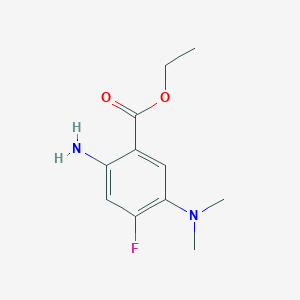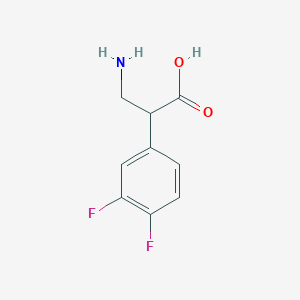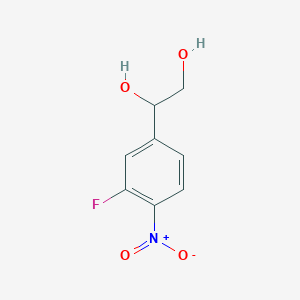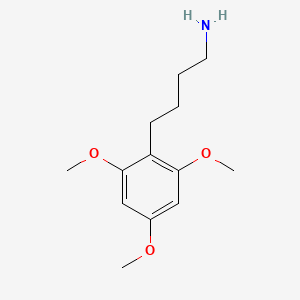
1-Isopropylpyrrolidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)pyrrolidine-3-sulfonamide is a chemical compound characterized by a pyrrolidine ring substituted with a sulfonamide group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)pyrrolidine-3-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chloride derivatives under controlled conditions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propan-2-yl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)pyrrolidine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The isopropyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)pyrrolidine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.
1-(Propan-2-yl)pyrrolidine-4-sulfonamide: Sulfonamide group at the 4-position.
N-(Propan-2-yl)pyrrolidine-3-sulfonamide: Similar compound with a different substitution pattern.
Uniqueness: 1-(Propan-2-yl)pyrrolidine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the sulfonamide group on the pyrrolidine ring can significantly affect the compound’s interaction with molecular targets, making it a valuable scaffold for drug design and development.
Eigenschaften
Molekularformel |
C7H16N2O2S |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
1-propan-2-ylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-6(2)9-4-3-7(5-9)12(8,10)11/h6-7H,3-5H2,1-2H3,(H2,8,10,11) |
InChI-Schlüssel |
LMZDOPDHQOLOSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



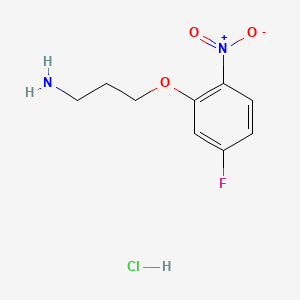


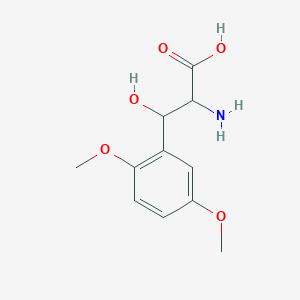
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
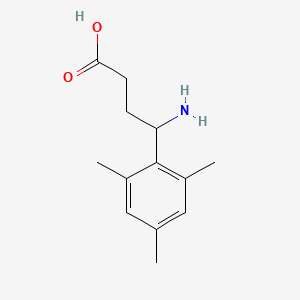

![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
